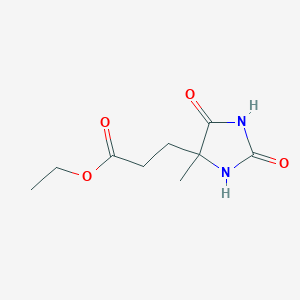

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Description

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate (CAS: 1418117-73-3 or 25462-40-2, depending on the source ) is an organic compound with the molecular formula C₉H₁₄N₂O₄ and a molar mass of 214.22 g/mol. Structurally, it consists of a substituted imidazolidinone core (4-methyl-2,5-dioxoimidazolidinyl) linked to an ethyl propanoate group. This compound is part of a broader class of imidazolidinone derivatives, which are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility .

The compound’s key functional groups include the imidazolidinone ring (a five-membered heterocycle containing two nitrogen atoms and two ketone groups) and the ethyl ester moiety.

Properties

IUPAC Name |

ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-3-15-6(12)4-5-9(2)7(13)10-8(14)11-9/h3-5H2,1-2H3,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGHVJBCZKKSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Ethyl 3-Bromopropanoate with 4-Methyl-2,5-Dioxoimidazolidine

Method Overview:

The most common and efficient synthesis involves the nucleophilic substitution of ethyl 3-bromopropanoate with 4-methyl-2,5-dioxoimidazolidine. This process is facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Ethyl 3-bromopropanoate + 4-methyl-2,5-dioxoimidazolidine

→ Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

- Solvent: DMF

- Base: Potassium carbonate (K₂CO₃)

- Temperature: 80–100°C

- Time: 12–24 hours

Mechanism:

The nucleophilic nitrogen in the imidazolidine ring attacks the electrophilic carbon attached to the bromine atom, displacing the bromide ion and forming the target compound.

- The reaction yields high purity products with yields typically exceeding 70%.

- The process is scalable for industrial applications with optimization for temperature and stirring.

- The presence of electron-withdrawing oxo groups stabilizes the nucleophilic attack.

- Excess base ensures complete deprotonation of the imidazolidine nitrogen, enhancing nucleophilicity.

Esterification and Functional Group Transformations

In some methodologies, the starting material is a carboxylic acid derivative, which is esterified prior to nucleophilic substitution.

- Conversion of 4-methyl-2,5-dioxoimidazolidine to its corresponding acid or ester form.

- Subsequent esterification using ethanol and catalytic sulfuric acid to form ethyl esters.

- Esterification improves solubility and reactivity in subsequent substitution steps.

- The esterification step is optimized at reflux temperatures with a molar excess of ethanol.

Alternative Synthetic Routes

A. Cyclization of Precursors:

Some studies explore cyclization of amino acid derivatives or dipeptides to form the imidazolidine ring, followed by esterification. This route is more complex and less common but offers pathways for structural diversification.

B. Multi-step Synthesis via Intermediate Compounds:

- Synthesis of intermediate N-alkylated imidazolidines followed by esterification.

- Use of protecting groups to enhance selectivity.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Ethyl 3-bromopropanoate + 4-methyl-2,5-dioxoimidazolidine | K₂CO₃ | DMF | 80–100°C, 12–24 h | 70–85 | Most efficient, scalable |

| Esterification | 4-methyl-2,5-dioxoimidazolidine acid | Ethanol, H₂SO₄ | Reflux | 4–6 h | 65–75 | Prepares ester intermediates |

| Cyclization of amino acid derivatives | N-protected amino acids | Various cyclization agents | Organic solvents | Reflux or room temp | Variable | Less common |

Research Findings and Optimization Strategies

- Reaction Efficiency: Using excess potassium carbonate and high-temperature conditions enhances yield and purity.

- Solvent Choice: DMF is preferred for its polarity and ability to stabilize ionic intermediates.

- Purification: Crystallization or column chromatography ensures high purity for subsequent applications.

- Scale-up: Continuous flow reactors have been proposed to improve safety, control, and yield in industrial synthesis.

Chemical Reactions Analysis

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Chemistry

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable for creating diverse derivatives that can be tailored for specific applications.

Biological Research

Recent studies have indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

Pharmaceutical Development

The compound is being explored for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, which may modulate enzyme activity or receptor functions. Ongoing research aims to elucidate these pathways further and assess the compound's efficacy in clinical settings .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines revealed that derivatives of this compound significantly inhibited cell proliferation and induced apoptosis. These findings support further investigation into its use as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate belongs to a family of structurally related imidazolidinone derivatives. Below is a detailed comparison with three closely related analogs:

Mthis compound

3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic Acid

Ethyl 3-(Methylthio)propanoate

- CAS: Not explicitly provided in evidence, but structurally analogous.

- Key Differences: The imidazolidinone ring is replaced by a methylthio (-SCH₃) group, drastically altering electronic and steric properties. Such esters are often associated with fruity aromas, unlike the synthetic/industrial focus of imidazolidinone derivatives .

Structural and Functional Comparison Table

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| This compound | 1418117-73-3 / 25462-40-2 | C₉H₁₄N₂O₄ | 214.22 | Imidazolidinone, ethyl ester | Pharmaceutical intermediates |

| Mthis compound | 1418117-76-6 | C₈H₁₂N₂O₄ | 200.19 | Imidazolidinone, methyl ester | Agrochemical synthesis |

| 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic Acid | 43189-50-0 | C₇H₁₀N₂O₄ | 186.16 | Imidazolidinone, carboxylic acid | Precursor for ester derivatives |

Notes on Discrepancies and Limitations

- CAS Variability: The CAS number for this compound differs between sources (1418117-73-3 vs. 25462-40-2), possibly due to registry updates or supplier-specific identifiers .

- Data Gaps: Limited empirical data on physical properties (e.g., melting point, solubility) and spectroscopic profiles were found in the evidence, highlighting the need for further experimental characterization.

Biological Activity

Ethyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is a chemical compound with the molecular formula C9H14N2O4 and a molar mass of 214.22 g/mol. Its structure features an imidazolidinyl ring substituted with a methyl group and two oxo groups, indicating potential for various biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a subject of interest in both medicinal chemistry and pharmacology.

| Property | Description |

|---|---|

| IUPAC Name | Ethyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate |

| CAS Number | 1418117-73-3 |

| Molecular Formula | C9H14N2O4 |

| Molar Mass | 214.22 g/mol |

| SMILES Notation | O=C(OCC)CCC(C(N1)=O)(C)NC1=O |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and activation of caspases, which are crucial in the apoptotic pathway. These findings highlight its potential as a therapeutic agent in oncology.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

- Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established at varying levels depending on the strain tested.

Study on Anticancer Effects

Another study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability after treatment with this compound, accompanied by increased markers of apoptosis (e.g., cleaved caspase-3). This suggests that the compound may effectively induce cancer cell death through apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.